4-Ethyl-1,4lambda5-azaphosphinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,4lambda5-azaphosphinan-4-one is a chemical compound that belongs to the class of azaphosphinanes These compounds are characterized by the presence of a phosphorus atom within a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4lambda5-azaphosphinan-4-one typically involves the reaction of ethylamine with phosphorus trichloride, followed by oxidation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. The process can be summarized as follows:
Reaction of Ethylamine with Phosphorus Trichloride: This step forms an intermediate compound.
Oxidation: The intermediate is then oxidized to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4lambda5-azaphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
4-Ethyl-1,4lambda5-azaphosphinan-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4lambda5-azaphosphinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,4lambda5-azaphosphinan-4-one: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-1,4lambda5-azaphosphinan-4-one: Contains a phenyl group, offering different chemical properties.
4-tert-Butyl-1,4lambda5-azaphosphinan-4-one: Features a tert-butyl group, affecting its reactivity and applications.
Uniqueness
4-Ethyl-1,4lambda5-azaphosphinan-4-one is unique due to its ethyl group, which influences its chemical behavior and potential applications. The presence of the ethyl group can affect the compound’s solubility, reactivity, and interaction with other molecules, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C6H14NOP |
---|---|
Molecular Weight |
147.16 g/mol |
IUPAC Name |
4-ethyl-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C6H14NOP/c1-2-9(8)5-3-7-4-6-9/h7H,2-6H2,1H3 |
InChI Key |
SXFMWXALCPNMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCP1(=O)CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.